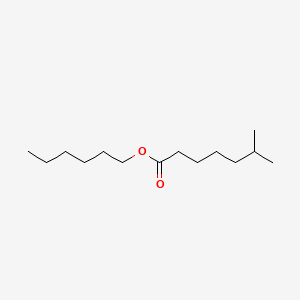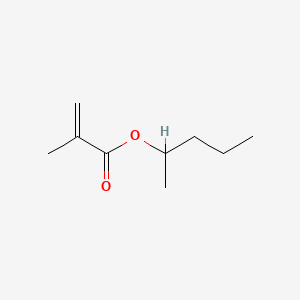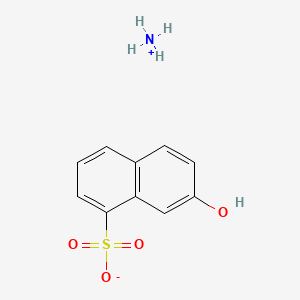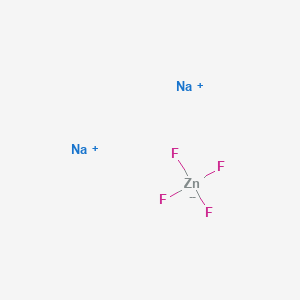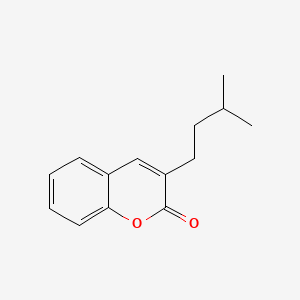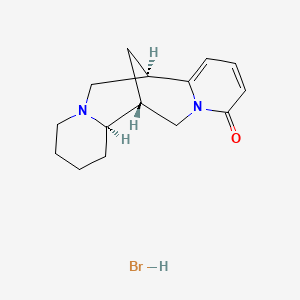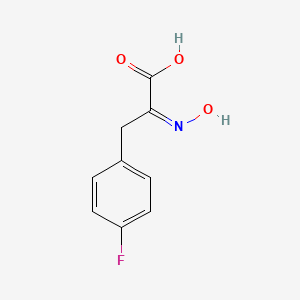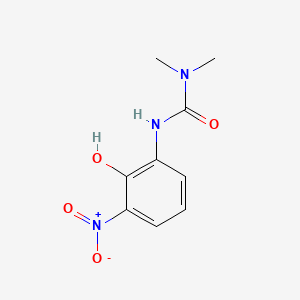
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea is an organic compound that features a nitrophenyl group attached to a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-hydroxyacetophenone to produce 2-hydroxy-3-nitroacetophenone . This intermediate can then be reacted with dimethylamine and a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, such as using carboxylic acids as solvents and metal salt catalysts, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-Amino-3-hydroxyphenyl)-1,1-dimethylurea .
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-nitroacetophenone: Shares the nitrophenyl and hydroxy groups but lacks the dimethylurea moiety.
N-(2-Hydroxy-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of dimethylurea.
Uniqueness
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea is unique due to the presence of both the nitrophenyl and dimethylurea groups, which confer specific chemical properties and potential biological activities not found in similar compounds .
Propiedades
Número CAS |
83898-37-7 |
|---|---|
Fórmula molecular |
C9H11N3O4 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
3-(2-hydroxy-3-nitrophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O4/c1-11(2)9(14)10-6-4-3-5-7(8(6)13)12(15)16/h3-5,13H,1-2H3,(H,10,14) |
Clave InChI |
LCECVJGHMHPVSW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



